D-Glucose-6-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

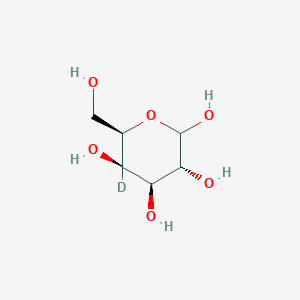

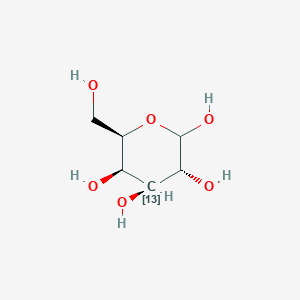

D-Glucose-6-13C is a labeled form of D-glucose, where the carbon at the sixth position is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of this compound is 13CC5H12O6, and it has a molecular weight of 181.15 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose-6-13C typically involves the incorporation of the carbon-13 isotope into the glucose molecule. One common method is the chemical synthesis starting from a carbon-13 labeled precursor. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the incorporation of the isotope at the desired position .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced techniques such as chromatography for purification and isotopic enrichment to achieve the desired isotopic purity .

Analyse Des Réactions Chimiques

Types of Reactions

D-Glucose-6-13C undergoes various chemical reactions similar to those of unlabeled D-glucose. These include:

Oxidation: Conversion to gluconic acid using oxidizing agents like glucose oxidase.

Reduction: Formation of sorbitol through catalytic hydrogenation.

Substitution: Formation of glycosides through reaction with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Oxidation: Glucose oxidase, oxygen, and water.

Reduction: Hydrogen gas and a metal catalyst such as nickel.

Substitution: Alcohols and acid catalysts like hydrochloric acid.

Major Products Formed

Oxidation: Gluconic acid.

Reduction: Sorbitol.

Substitution: Glycosides.

Applications De Recherche Scientifique

D-Glucose-6-13C has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to track glucose metabolism pathways.

Biology: Employed in NMR spectroscopy to study the structure and dynamics of biological molecules.

Medicine: Utilized in metabolic flux analysis to understand disease mechanisms and metabolic disorders.

Industry: Applied in the production of labeled compounds for research and development purposes.

Mécanisme D'action

The mechanism of action of D-Glucose-6-13C is primarily based on its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as unlabeled glucose. The carbon-13 isotope allows for the tracking of glucose through various metabolic processes using techniques like NMR and mass spectrometry. This enables researchers to study glucose metabolism in detail and understand the molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

D-Glucose-1-13C: Labeled at the first carbon position.

D-Glucose-2-13C: Labeled at the second carbon position.

D-Glucose-13C6: Labeled at all six carbon positions.

Uniqueness

D-Glucose-6-13C is unique due to its specific labeling at the sixth carbon position, making it particularly useful for studies focusing on the metabolic pathways involving the sixth carbon of glucose.

Propriétés

Numéro CAS |

106032-62-6 |

|---|---|

Formule moléculaire |

C6H12O6 |

Poids moléculaire |

181.15 g/mol |

Nom IUPAC |

(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1 |

Clé InChI |

WQZGKKKJIJFFOK-TUYNHWJXSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

SMILES isomérique |

[13CH2]([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)O)O)O)O)O |

Synonymes |

6-13C-Glucose; D-[6-13C]Glucose; Glucose-6-13C; [6-13C]-D-Glucose; [6-13C]D-Glucose |

Origine du produit |

United States |

Q1: What is the significance of synthesizing D-Glucose-6-13C?

A1: this compound serves as a valuable tool for studying metabolic pathways. By incorporating the 13C isotope at a specific position, researchers can track the fate of glucose carbons as they undergo various transformations within biological systems []. This enables a deeper understanding of carbohydrate metabolism and related processes.

Q2: How does the study utilize this compound to investigate alkaline degradation of glucose?

A2: The research employed this compound, along with 1-13C-D-glucose and 1-13C-sodium lactate, to trace the movement of carbon atoms during glucose breakdown in hot alkaline conditions []. By analyzing the distribution of 13C in the resulting products (lactate, ethanol, carbonate, glycolate, acetate, and formate), the study revealed specific carbon exchange patterns and offered insights into the mechanisms involved in this degradation process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)

![D-[1,6-13C2]Galactose](/img/structure/B583692.png)